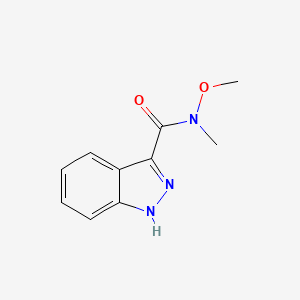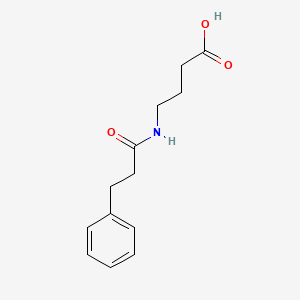
4-(3-Phenylpropanoylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-Phenylpropanoylamino)butanoic acid, also known as 4-PPA, is an amino acid derivative with a wide range of applications in scientific research. It is a versatile compound used in various biochemical and physiological processes, and has been studied for its potential therapeutic uses. 4-PPA has been found to have a wide range of biochemical and physiological effects, and is widely used in laboratory experiments due to its advantages and limitations.
Scientific Research Applications
Synthesis of Thymidylate Synthase Inhibitors
4-(3-Amino-2-carboxy phenyl) butanoic acid serves as a key intermediate in the synthesis of new inhibitors targeting thymidylate synthase, an enzyme crucial for DNA synthesis. The synthesis process highlights the compound's role in the development of potential anticancer agents due to its ability to interfere with tumor cell proliferation by inhibiting DNA synthesis (Yuan Guo-qing, 2013).
Development of Zwitterionic Polymers
Research on the novel monomer 4-(diallylammonio)butanoate, which contains residues of alendronic acid, a drug used to treat osteoporosis, showcases the compound's utility in creating zwitterionic polymers. These polymers have applications in medicine due to their unique properties, such as solubility changes under different pH conditions, which could be beneficial for drug delivery systems (Shaikh A. Ali et al., 2015).
Optical Gating of Synthetic Ion Channels
The application of 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid as a photolabile protecting group demonstrates its potential in optically gating nanofluidic devices. This technology could lead to advancements in controlled ionic transport and has implications for developing new types of sensors and information processing devices (Mubarak Ali et al., 2012).
Formation of Supramolecular Hydrogels
Research on isomeric compounds related to 4-(3-Phenylpropanoylamino)butanoic acid, such as 4-oxo-4-(2-pyridinylamino) butanoic acid, has led to the formation of supramolecular hydrogels with controlled microstructures and stability. These hydrogels are formed through molecular assembling in aqueous solutions and have potential applications in drug delivery and tissue engineering due to their customizable properties (Jiwei Wu et al., 2007).
Antimicrobial Activity
The novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to produce 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones has shown promising antimicrobial activity. This synthesis route offers a new pathway for developing antimicrobial agents, highlighting the compound's role in pharmaceutical research (M. Zareef, R. Iqbal, M. Arfan, 2008).
properties
IUPAC Name |
4-(3-phenylpropanoylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12(14-10-4-7-13(16)17)9-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVIIZATKIEONH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535197 |
Source


|
| Record name | 4-(3-Phenylpropanamido)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenylpropanoylamino)butanoic acid | |
CAS RN |
90068-72-7 |
Source


|
| Record name | 4-[(1-Oxo-3-phenylpropyl)amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90068-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Phenylpropanamido)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


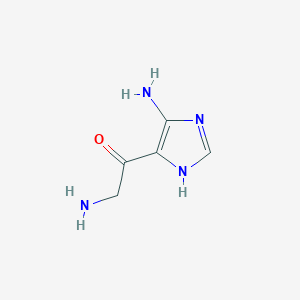
![Propanoic acid, 3-[(2-fluorophenyl)amino]-3-oxo-, ethyl ester](/img/structure/B1317179.png)
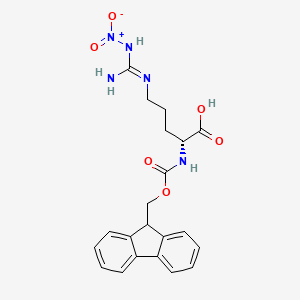
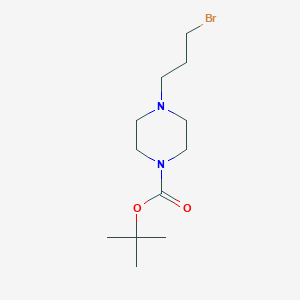

![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1317187.png)
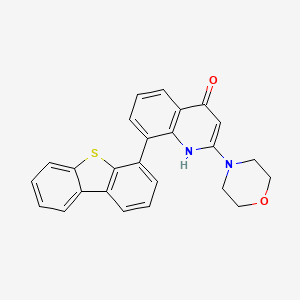
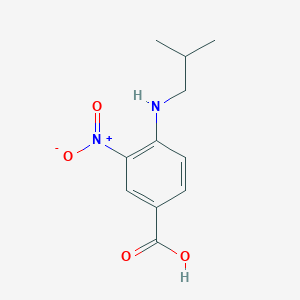
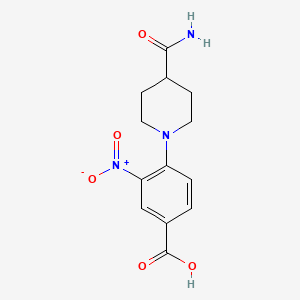
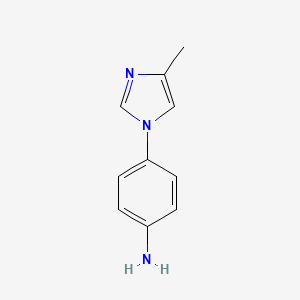
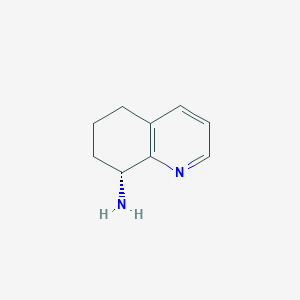
![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1317202.png)
